2-Propylvaleryl chloride

Organic Synthesis Medicinal Chemistry Process Chemistry

2-Propylvaleryl chloride (CAS 2936-08-5), also known as valproyl chloride or 2,2-di-n-propylacetyl chloride, is an acid chloride derivative of valproic acid (VPA). It is a key reactive intermediate, primarily utilized as an acylating agent for introducing the 2-propylpentanoyl moiety into target molecules, including novel amides, esters, and ureides.

Molecular Formula C8H15ClO
Molecular Weight 162.66 g/mol
CAS No. 2936-08-5
Cat. No. B1346596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propylvaleryl chloride
CAS2936-08-5
Molecular FormulaC8H15ClO
Molecular Weight162.66 g/mol
Structural Identifiers
SMILESCCCC(CCC)C(=O)Cl
InChIInChI=1S/C8H15ClO/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3
InChIKeyPITHYUDHKJKJNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propylvaleryl Chloride (CAS 2936-08-5): A Core Acylating Agent for Valproic Acid Derivative Synthesis


2-Propylvaleryl chloride (CAS 2936-08-5), also known as valproyl chloride or 2,2-di-n-propylacetyl chloride, is an acid chloride derivative of valproic acid (VPA) [1]. It is a key reactive intermediate, primarily utilized as an acylating agent for introducing the 2-propylpentanoyl moiety into target molecules, including novel amides, esters, and ureides [2]. As a liquid with a density of 0.95 g/cm³ and a boiling point of 68-70°C at 10 mmHg, it is characterized by high reactivity towards nucleophiles and is sensitive to moisture, requiring storage under inert gas [3].

Why 2-Propylvaleryl Chloride Cannot Be Replaced by Valproic Acid or Generic Acyl Chlorides


Generic substitution with the parent valproic acid (VPA) or other acyl chlorides is not scientifically valid due to fundamental differences in reactivity and synthetic outcomes. Unlike VPA, which requires activation for amide or ester bond formation, 2-propylvaleryl chloride is a pre-activated electrophile that enables direct, high-yield coupling with nucleophiles under milder conditions [1]. More critically, the specific 2-propylpentanoyl (valproyl) moiety is not interchangeable with other acyl groups; the resulting amide or ester derivatives possess distinct steric and electronic properties that profoundly impact their biological activity [2]. For instance, valproyl-derived amides have demonstrated unique glial cell viability effects not replicable by other acyl amides [3]. Therefore, selection is driven by the need for the precise valproyl pharmacophore, which only this compound can efficiently introduce.

Product-Specific Quantitative Evidence Guide for 2-Propylvaleryl Chloride (CAS 2936-08-5)


Synthetic Efficiency: Direct Acylation vs. Acid Activation

2-Propylvaleryl chloride enables a single-step, direct acylation of nucleophiles, whereas using the parent valproic acid requires an additional activation step with a coupling reagent (e.g., DCC, EDC) and often a catalyst like DMAP [1]. This eliminates a synthetic step, reduces purification complexity, and can improve overall yield. For example, in the synthesis of pyridoxine esters, the use of valproyl chloride allowed for selective esterification in a straightforward procedure [2].

Organic Synthesis Medicinal Chemistry Process Chemistry

Enhanced Biological Activity of Valproyl-Derived Amides vs. Valproic Acid

Derivatives synthesized using 2-propylvaleryl chloride demonstrate dramatically enhanced in vitro activity compared to the parent drug, valproic acid (VPA). In a direct head-to-head comparison, the base valproyl aminophenol amide was 15.8 times more potent in C6 glioma cells and 4.4 times more potent in U373 glioblastoma cells than VPA [1]. Further structural optimization of these valproyl-derived amides yielded compounds with up to 59 times the activity of VPA in C6 cells [1].

Glioblastoma Research Neuro-oncology Drug Discovery

High Purity and Verified Identity for Reproducible Research

Commercially available 2-propylvaleryl chloride is supplied with a high and quantifiable purity specification of >99.0% as determined by Gas Chromatography (GC) [1], . This level of purity is supported by rigorous quality control, including Argentometric Titration (min. 98.0%) and NMR confirmation of structure [1]. This contrasts with lower-purity acyl chlorides or in-house synthesized material, which may contain impurities (e.g., valproic acid, HCl) that can inhibit reactions, lead to side products, and compromise the reproducibility of sensitive syntheses .

Analytical Chemistry Quality Control Chemical Procurement

High-Value Research and Industrial Applications for 2-Propylvaleryl Chloride (CAS 2936-08-5)


Synthesis of Next-Generation Valproic Acid-Derived Anticancer Agents

Leveraging the evidence that valproyl amides can be up to 59 times more potent than VPA against glioblastoma cells [1], 2-propylvaleryl chloride is an essential building block for medicinal chemistry programs focused on developing novel histone deacetylase (HDAC) inhibitors or other anticancer therapeutics. Its use enables the rapid generation of diverse amide libraries for structure-activity relationship (SAR) studies.

Development of Novel Anticonvulsant Prodrugs and Derivatives

As a key intermediate in the synthesis of valproic acid analogues, 2-propylvaleryl chloride is used to create prodrugs like valproyl valproate [2] or novel amides [3] aimed at improving the pharmacokinetic profile or reducing the hepatotoxicity of valproic acid. Its reactivity allows for the selective modification of the valproyl core.

Functionalization of Biomolecules and Drug Delivery Systems

The ability to efficiently introduce the 2-propylpentanoyl moiety via 2-propylvaleryl chloride is valuable for creating targeted drug conjugates. For instance, it has been used to acylate pyridoxine (vitamin B6) to create potential brain-targeting prodrugs [4]. This approach can be extended to other delivery vectors or biomolecules requiring valproyl functionalization.

Reproducible Synthesis in High-Throughput Experimentation

The availability of 2-propylvaleryl chloride with >99.0% purity and comprehensive QC documentation [5] makes it a reliable reagent for automated synthesis platforms and high-throughput experimentation (HTE). This level of quality control minimizes reaction failures due to reagent variability, ensuring consistent results in large-scale screening campaigns.

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